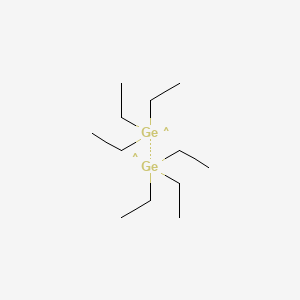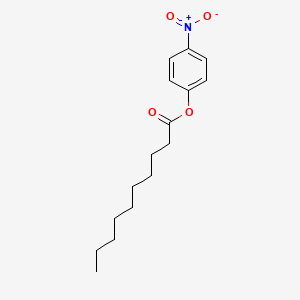
4-Nitrophenyl decanoate
Vue d'ensemble
Description
4-Nitrophenyl decanoate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
4-Nitrophenyl decanoate is a fatty acid ester. It is made up of a 4-nitrophenyl group, which is bound to an acyl chain through an ester linkage . The molecule contains a total of 44 bonds, including 21 non-H bonds, 9 multiple bonds, 11 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic nitro group .Chemical Reactions Analysis
4-Nitrophenyl decanoate has been used as a substrate in various reactions. For instance, it’s used in the catalytic reduction of 4-nitrophenol by nanostructured materials . It’s also used as a substrate for lipase enzyme .Applications De Recherche Scientifique
Enhancement of Enzyme Stability and Activity
4-Nitrophenyl decanoate: is utilized in the field of biotechnology to enhance the stability and activity of enzymes. For instance, it has been used in the SUMO fusion technology to improve the characteristics of lysophospholipase from Pyrococcus abyssi . This application is significant for industrial processes like the degumming of vegetable oils.
Biosensors and Bioassays
In analytical chemistry , 4-Nitrophenyl decanoate serves as a substrate in biosensors and bioassays, particularly those based on lipases . These biosensors are crucial for detecting specific biological analytes and have applications ranging from medical diagnostics to environmental monitoring.
Pharmaceutical Research
In pharmaceuticals , this compound is used as a substrate to assess carboxylesterase production by recombinant strains and for general esterase activity assays . These assays are essential for understanding enzyme kinetics and drug metabolism.
Industrial Biotechnology
4-Nitrophenyl decanoate: plays a role in industrial biotechnology for the production of optically pure compounds, such as ibuprofen . The high activity of lipase in the presence of this substrate is leveraged for various technological applications.
Environmental Impact Studies
The compound is also involved in studies related to the environmental impact of nitrophenols. It’s used to assess the activity of nanostructured materials in the catalytic reduction of nitrophenols, which are harmful to the environment .
Food Industry Applications
In the food industry , 4-Nitrophenyl decanoate is used as a model substrate in lipase assays, which are important for the quality control and development of food products .
Safety and Hazards
Propriétés
IUPAC Name |
(4-nitrophenyl) decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-2-3-4-5-6-7-8-9-16(18)21-15-12-10-14(11-13-15)17(19)20/h10-13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNKCSIEGPOIKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403181 | |
| Record name | 4-NITROPHENYL DECANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl decanoate | |
CAS RN |
1956-09-8 | |
| Record name | 4-NITROPHENYL DECANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrophenyl caprate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4-nitrophenyl decanoate influence its reactivity with N-alkylimidazoles?
A: The long hydrocarbon chain of 4-nitrophenyl decanoate plays a crucial role in its reactivity with N-alkylimidazoles. [] This is due to hydrophobic interactions between the alkyl chains of both molecules, leading to a significant increase in reaction rates compared to reactions with shorter-chain esters like 4-nitrophenyl acetate. This effect is particularly pronounced in aqueous solutions below the critical micelle concentration of the N-alkylimidazole. [] In the presence of ethanol, a polar co-solvent, these hydrophobic interactions are diminished, leading to reduced rate enhancements. []
Q2: Can 4-nitrophenyl decanoate be used to study enzyme kinetics?
A: Yes, 4-nitrophenyl decanoate serves as a useful substrate for studying enzymes like lipases. [] Upon hydrolysis by lipase, 4-nitrophenyl decanoate releases 4-nitrophenol, which can be easily detected and quantified spectrophotometrically. This allows for the determination of enzyme kinetic parameters such as specific activity and substrate preference. Research has shown that a specific lipase from Burkholderia sp. exhibited a specific activity of 638.9 U/mg towards 4-nitrophenyl decanoate. []
Q3: Does the solvent environment impact the strength of hydrophobic interactions involving 4-nitrophenyl decanoate?
A: Yes, the solvent environment significantly influences the strength of hydrophobic interactions. Studies comparing hydrophobic interactions in water (H₂O) and deuterium oxide (D₂O) demonstrate this effect. [] Research has shown that the free energy of hydrophobic interaction between hydrocarbon chains, like the one present in 4-nitrophenyl decanoate, is stronger in D₂O compared to H₂O. [] This highlights the impact of solvent properties on the behavior of hydrophobic molecules like 4-nitrophenyl decanoate.
Q4: Can 4-nitrophenyl decanoate induce liquid crystal formation?
A: Yes, studies have demonstrated the potential of 4-nitrophenyl decanoate and its analogs to induce the formation of liquid crystal phases, specifically smectic A phases, when combined with certain nematogenic compounds like N-(4-propoxybenzylidene)-4-hexylaniline. [] This induction of the smectic A phase is attributed to the potentially smectogenic nature of 4-nitrophenyl decanoate and related compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-](/img/no-structure.png)

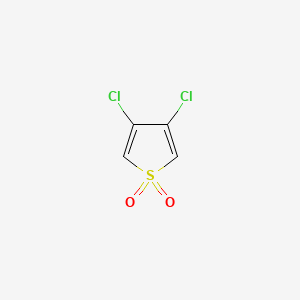
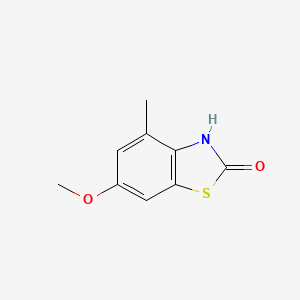

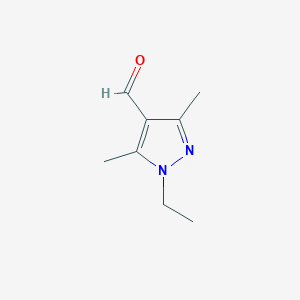
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime](/img/structure/B1588012.png)
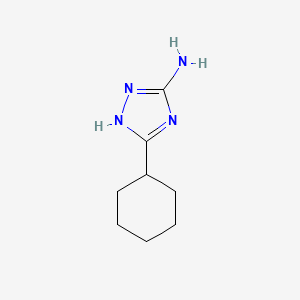
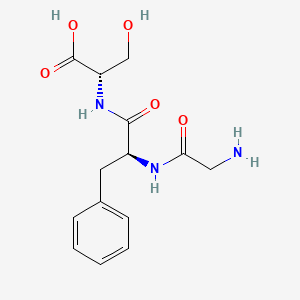

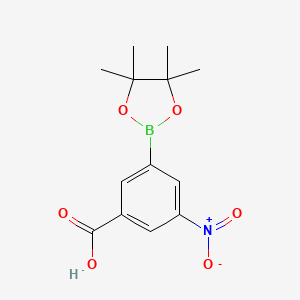
![Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1588018.png)
